molecular formula C7H9NO3 B081153 3-Isopropyl-isoxazole-5-carboxylic acid CAS No. 14633-22-8

3-Isopropyl-isoxazole-5-carboxylic acid

Cat. No. B081153
CAS RN: 14633-22-8
M. Wt: 155.15 g/mol
InChI Key: GYOKWSOCMUDVGN-UHFFFAOYSA-N
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Description

3-Isopropyl-isoxazole-5-carboxylic acid is a chemical compound with the molecular formula C7H9NO3 . It has a molecular weight of 155.15 g/mol . The IUPAC name for this compound is 3-propan-2-yl-1,2-oxazole-5-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 3-Isopropyl-isoxazole-5-carboxylic acid consists of an isoxazole ring substituted with an isopropyl group at the 3rd position and a carboxylic acid group at the 5th position . The InChI string representation of the molecule is InChI=1S/C7H9NO3/c1-4(2)5-3-6(7(9)10)11-8-5/h3-4H,1-2H3,(H,9,10) .


Physical And Chemical Properties Analysis

3-Isopropyl-isoxazole-5-carboxylic acid is a white crystalline powder . It has a melting point range of 62-70 ºC . The compound has a topological polar surface area of 63.3 Ų and a complexity of 158 .

Scientific Research Applications

  • Synthesis and Reactivity : Isoxazoles, including 3-Isopropyl-isoxazole-5-carboxylic acid, are crucial in the total synthesis of natural products, drugs, herbicides, and agrochemicals. Their synthesis is often achieved by reacting aryl nitrile oxides with enolates of carbonyl compounds, followed by aromatization, producing pharmacologically active isoxazoles in high yields (Vitale & Scilimati, 2013).

  • Tautomerism Studies : Research on 5-hydroxyisoxazoles, a related class of compounds, shows their existence in various tautomeric forms depending on the solvent, with implications for their basicity and acidity. This fundamental property is significant in chemical synthesis and pharmaceutical applications (Boulton & Katritzky, 1961).

  • Novel Synthesis Methods : Innovative methods for synthesizing isoxazole-4-carboxylic acid derivatives have been developed, such as domino isoxazole-isoxazole isomerization, providing new pathways for generating pharmacologically relevant compounds (Serebryannikova et al., 2019).

  • Cyclization Techniques : N, O-DiBoc beta-keto hydroxamic acids, related to isoxazoles, can be cyclized to 5-substituted 3-isoxazolols without byproduct formation, offering a novel approach for synthesizing this class of compounds (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).

  • Herbicidal Activity : 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides, structurally related to 3-Isopropyl-isoxazole-5-carboxylic acid, have demonstrated significant herbicidal activity against broadleaf and narrowleaf weeds in greenhouse and field studies (Hamper et al., 1995).

  • Chemical Transformations : Studies on the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor similar to 3-Isopropyl-isoxazole-5-carboxylic acid, have led to insights into the synthesis of isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).

  • Mass Spectral Analysis : The mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives have been investigated, revealing thermal isomerization and rearrangement processes, important for understanding their chemical behavior (Zhigulev, Khmel’nitskiĭ, & Panina, 1974).

Future Directions

The future directions for research on 3-Isopropyl-isoxazole-5-carboxylic acid and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the diverse biological activities exhibited by isoxazole derivatives, they hold promise for the development of new therapeutic agents .

properties

IUPAC Name

3-propan-2-yl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(2)5-3-6(7(9)10)11-8-5/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOKWSOCMUDVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349592
Record name 3-Isopropyl-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-isoxazole-5-carboxylic acid

CAS RN

14633-22-8
Record name 3-(1-Methylethyl)-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14633-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isopropyl-isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yl)-1,2-oxazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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